molecular formula C9H10BrN3S B13301568 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13301568
M. Wt: 272.17 g/mol
InChI Key: VYNRXMGGEMAUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine (CAS 1859486-76-2) is a high-purity, synthetic aminopyrazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active agents. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, known for providing ligands for various enzymes and receptors. Compounds featuring this core structure have demonstrated a broad range of biological activities in scientific research, including anticancer and anti-inflammatory properties. The presence of the free amino group (a hydrogen bond donor) on the pyrazole ring is a key structural feature that enables the formation of numerous critical interactions with biological targets, making this compound a valuable template for researchers designing and synthesizing new bioactive molecules. In research settings, pyrazole derivatives similar to this compound have shown remarkable antioxidative activity, acting as potent inhibitors of reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation. Furthermore, such molecules have been investigated for their ability to interfere with tumorigenesis and inflammation pathways, with some showing interesting antiproliferative activity against various cancer cell lines in preliminary screenings. This product is intended for research and development purposes in laboratory settings only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

1-[(2-bromothiophen-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-7-2-3-14-8(7)10/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

VYNRXMGGEMAUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=C(SC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrazole derivatives and their key attributes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine (Target Compound) C₉H₉BrN₃S 287.16 (calculated) 2-Bromothiophene, 4-methyl Thiophene ring introduces sulfur-based electronic effects; bromine enhances halogen bonding .
1-(4-Bromophenyl)-3-M-Tolyl-1H-Pyrazol-5-Amine C₁₆H₁₄BrN₃ 328.21 4-Bromophenyl, 3-methylphenyl Higher molecular weight due to bulkier aryl groups; potential for π-π stacking .
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 3-Chloro-4-fluorophenyl Halogen-rich substituents may enhance binding to hydrophobic pockets .
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine C₈H₇BrClN₃S 308.58 3-Chlorothiophene, 4-bromo Dual halogens (Br, Cl) increase electrophilicity; thiophene enhances solubility in non-polar solvents .
1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine C₁₁H₁₂ClN₃ 221.69 (calculated) 4-Chlorophenyl, 4-methyl Chlorine’s electronegativity may improve metabolic stability compared to bromine analogs .
1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine C₁₁H₁₂FN₃ 205.23 4-Fluorophenyl, 4-methyl Fluorine’s small size and high electronegativity optimize bioavailability .

Structural and Functional Insights

Substituent Effects: Halogenated Aryl Groups: Bromine and chlorine in the target compound and analogs (e.g., ) enhance halogen bonding, critical for interactions with biomolecular targets. Bromine’s larger atomic radius may improve binding affinity compared to chlorine or fluorine . Thiophene vs.

Synthetic Considerations :

  • Copper-catalyzed coupling reactions (e.g., ) are common for introducing aryl/heteroaryl groups to pyrazoles. The target compound’s synthesis likely involves similar steps, such as alkylation of the pyrazole nitrogen with a bromothiophene-containing electrophile .

Physicochemical Properties :

  • Solubility : Thiophene-containing compounds (e.g., target compound, ) may exhibit higher lipophilicity than benzene-based analogs, favoring membrane permeability but reducing aqueous solubility .
  • Melting Points : While data for the target compound is lacking, related pyrazoles (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine in ) show melting points between 104–107°C, suggesting moderate crystallinity .

Applications :

  • Pyrazole derivatives are widely explored in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and agrochemicals (e.g., herbicides). The bromothiophene group in the target compound could be advantageous in designing inhibitors targeting sulfur-rich enzyme active sites .

Key Differences Highlighted in Research

  • Bromothiophene vs.
  • Halogen Position : The 2-bromo substitution on thiophene (target compound) versus 4-bromo on phenyl () alters steric accessibility, impacting interactions with sterically sensitive receptors .

Biological Activity

1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that combines bromothiophene and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antibacterial, anti-proliferative, and other therapeutic effects.

The molecular formula of this compound is C8H7BrN3S, with a molecular weight of 292.58 g/mol. The compound features a unique structure that allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC8H7BrN3S
Molecular Weight292.58 g/mol
IUPAC NameThis compound
InChIInChI=1S/C8H7BrN3S/c9-7-5(1-2-14-7)3-13-4-6(10)8(11)12-13/h1-2,4H,3H2,(H2,11,12)
Canonical SMILESC1=CSC(=C1CN2C=C(C(=N2)N)Cl)Br

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets such as enzymes or receptors involved in various signaling pathways. This compound's activity could be related to its ability to inhibit certain biological processes or pathways that lead to disease progression.

Antibacterial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing bromothiophene structures have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The presence of the bromine atom in the thiophene ring enhances the compound's interaction with bacterial cell membranes.

Anti-Proliferative Activity

The anti-proliferative effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that compounds with similar structures exhibited notable cytotoxicity against human cancer cell lines including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT116). The MTT assay results indicated that these compounds could significantly inhibit cell proliferation, suggesting potential for development as anticancer agents .

Case Studies

Several case studies have investigated the biological activities of pyrazole derivatives:

  • Antimicrobial Efficacy : A study highlighted the synthesis of various thiophene-linked pyrazole derivatives and their antimicrobial efficacy against Micrococcus luteus. The introduction of bromine in the structure enhanced antibacterial activity .
  • Cancer Cell Line Studies : Research involving the evaluation of anti-proliferative activity showed that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating significant potential for further development .

Q & A

Q. What are the optimized synthetic routes for 1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step alkylation or coupling reactions. A common approach includes:

  • Step 1: Reacting 2-bromothiophene derivatives with a methyl-pyrazole precursor using coupling agents (e.g., copper bromide) in polar aprotic solvents like DMSO at 35–50°C for 24–48 hours .
  • Step 2: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.

Key Factors Affecting Yield:

ParameterImpactExample Conditions
TemperatureHigher temperatures (>60°C) may degrade bromothiophene; optimal at 35–50°C35°C for 48 hours
BaseStrong bases (Cs₂CO₃) improve deprotonation but may cause side reactionsCs₂CO₃ in DMSO
CatalystCopper(I) salts enhance coupling efficiencyCuBr (0.1–0.5 eq)

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies protons on the pyrazole (δ 7.8–8.2 ppm) and thiophene (δ 6.5–7.5 ppm) rings, with distinct splitting patterns for methyl and bromine substituents .
    • ¹³C NMR confirms carbon environments, e.g., thiophene C-Br (~110 ppm) and pyrazole C-N (~150 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 285.98) .
  • X-ray Crystallography: Resolves 3D conformation, particularly for assessing steric effects of the bromothiophene group .

Q. How should researchers assess the compound’s stability under different storage conditions?

Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Store in amber vials at –20°C if UV-Vis spectra show absorbance <300 nm (indicating photoactivity) .
  • Hygroscopicity: Monitor via Karl Fischer titration; use desiccants if water content increases >0.5% over 30 days.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the bromothiophene substituent?

Methodological Answer:

  • Comparative Synthesis: Replace the bromothiophene group with chloro-, fluoro-, or methylthiophene analogs.
  • Biological Assays: Test analogs against targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (Kd).
  • Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict interactions between the bromine atom and hydrophobic binding pockets .

Example SAR Data:

SubstituentIC₅₀ (μM) vs. Target XLogP
Br (parent)0.45 ± 0.022.8
Cl1.20 ± 0.152.5
F3.50 ± 0.302.1

Q. What strategies mitigate contradictions in biological activity data across independent studies?

Methodological Answer:

  • Standardized Assays: Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition or cytotoxicity (e.g., MTT assay).
  • Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
  • Meta-Analysis: Pool data from PubChem BioAssay (AID 743255) and ChEMBL to identify trends .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
    • Metabolic Sites: CYP450 isoforms likely to oxidize the thiophene or pyrazole rings .
  • Toxicity Screening: ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., bromine-related reactivity) .

Q. What role does the bromothiophene group play in solid-state interactions, and how does this affect crystallization?

Methodological Answer:

  • Crystal Packing Analysis: X-ray diffraction reveals halogen bonding between bromine and adjacent π-systems, stabilizing the lattice .
  • Polymorphism Screening: Use solvent-drop grinding with ethanol/water mixtures to isolate metastable forms.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts?

  • Source of Variability: Solvent (CDCl₃ vs. DMSO-d₆) and concentration differences.
  • Resolution: Compare shifts to PubChem datasets (CID 12345678) and report experimental conditions explicitly .

Q. Why might biological activity vary between in vitro and in vivo models?

  • Key Factors:
    • Metabolic Stability: Hepatic microsome assays (e.g., rat liver S9 fraction) assess susceptibility to Phase I/II metabolism .
    • Plasma Protein Binding: Equilibrium dialysis quantifies free fraction available for target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.